molecular formula C6H12N2O3 B8534244 3,5-Dimethyl-5-nitro-1,3-oxazinane

3,5-Dimethyl-5-nitro-1,3-oxazinane

Numéro de catalogue: B8534244
Poids moléculaire: 160.17 g/mol
Clé InChI: NEACXASRQZHDPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Dimethyl-5-nitro-1,3-oxazinane is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to 3,5-dimethyl-5-nitro-1,3-oxazinane exhibit significant antimicrobial properties. The presence of the oxazine ring enhances the lipophilicity of these compounds, facilitating their penetration through cell membranes to reach target sites effectively. Studies have shown that derivatives of oxazine compounds can inhibit a range of microbial strains, including both gram-positive and gram-negative bacteria. For instance, synthesized oxazine derivatives have demonstrated potent activity against Bacillus cereus and other pathogenic bacteria in vitro .

Anticancer Properties

The anticancer potential of this compound has been investigated through various studies. The compound has been identified as a promising candidate for targeting thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. In vitro assays have revealed that derivatives can act as effective inhibitors of TS with IC50 values ranging from 0.47 to 1.4 µM . Furthermore, certain analogs have shown substantial growth inhibition percentages against various cancer cell lines, indicating their potential as novel anticancer agents .

Alzheimer’s Disease

Recent patents have proposed the use of oxazine derivatives in treating tauopathies, including Alzheimer's disease. The compounds are believed to inhibit the aggregation of tau proteins, which is a hallmark of neurodegeneration in Alzheimer's patients . This mechanism could provide a therapeutic avenue for managing symptoms or potentially slowing disease progression.

Mechanistic Insights

The mechanism by which these compounds exert their effects involves the modulation of tau protein interactions and preventing the formation of neurofibrillary tangles. This property is particularly significant given the current lack of effective treatments for Alzheimer's disease that can alter its course rather than just alleviate symptoms .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Type Target Organisms/Cells Effectiveness Reference
AntimicrobialBacillus cereusHigh efficacy against gram-positive
AnticancerVarious cancer cell linesIC50 values: 0.47 - 1.4 µM
NeurodegenerativeTau proteinsInhibition of aggregation

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of oxazine derivatives:

  • Antimicrobial Study : A study synthesized multiple oxazine derivatives and assessed their antimicrobial activity using disc diffusion methods against various bacterial strains. Results indicated superior activity against gram-positive bacteria compared to gram-negative ones .
  • Anticancer Study : Another research focused on the synthesis of N-Aryl-oxadiazolamines revealed significant anticancer activity against multiple cell lines with varying degrees of effectiveness . The structural modifications led to enhanced potency.

Propriétés

Formule moléculaire

C6H12N2O3

Poids moléculaire

160.17 g/mol

Nom IUPAC

3,5-dimethyl-5-nitro-1,3-oxazinane

InChI

InChI=1S/C6H12N2O3/c1-6(8(9)10)3-7(2)5-11-4-6/h3-5H2,1-2H3

Clé InChI

NEACXASRQZHDPP-UHFFFAOYSA-N

SMILES canonique

CC1(CN(COC1)C)[N+](=O)[O-]

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a solution of 2-nitro-2-methyl-1,3-propanediol (20.4 g, 151 mmol) in 40% aqueous methylamine (11.7 g, 151 mmol), was added an aqueous solution of formaldehyde (37%, 12.2 g, 151 mmol). The reaction was stirred at room temperature for one week, then extracted with ether three times. The organic fractions were dried over sodium sulfate and concentrated under reduced pressure to give a crude oil which was purified by column chromatography, eluting from silica gel with a gradient of 50-100% ethyl acetate in hexanes to give 15.4 g of desired product (63% yield). 1H NMR (400 MHz, CDCl3) δ 1.45 (s, 3H), 2.32 (s, 3H), 2.63-2.66 (d, J=13.2 Hz, 1H), 3.51-3.54 (d, J=12.6 Hz, 1H), 3.67-3.71 (d of trip, J=1.9, 13.2 Hz, 1H), 3.86-3.89 (d, J=8.5 Hz, 1H), 4.29-4.32 (dd, J=1.2, 8.6 Hz, 1H), 4.61-4.66 (dd, J=2.4, 12.6 Hz, 1H). 13C NMR (100 MHz, CDCl3) δ 22.0, 39.9, 59.8, 71.2, 83.1, 86.1. LRMS (ESI/APCI): 161[M+H]+.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Yield
63%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.